Cas no 2680674-63-7 (benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate)

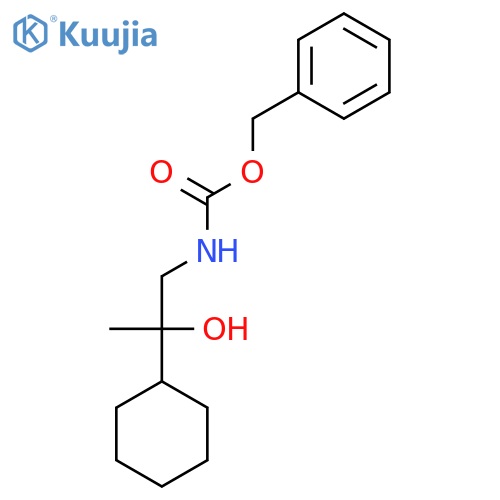

2680674-63-7 structure

商品名:benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate

benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2680674-63-7

- benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate

- EN300-28288513

-

- インチ: 1S/C17H25NO3/c1-17(20,15-10-6-3-7-11-15)13-18-16(19)21-12-14-8-4-2-5-9-14/h2,4-5,8-9,15,20H,3,6-7,10-13H2,1H3,(H,18,19)

- InChIKey: JSHBRHRXENLKSJ-UHFFFAOYSA-N

- ほほえんだ: OC(C)(CNC(=O)OCC1C=CC=CC=1)C1CCCCC1

計算された属性

- せいみつぶんしりょう: 291.18344366g/mol

- どういたいしつりょう: 291.18344366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 58.6Ų

benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28288513-1g |

benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |

2680674-63-7 | 1g |

$1214.0 | 2023-09-08 | ||

| Enamine | EN300-28288513-0.1g |

benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |

2680674-63-7 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28288513-0.25g |

benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |

2680674-63-7 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28288513-0.5g |

benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |

2680674-63-7 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28288513-5g |

benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |

2680674-63-7 | 5g |

$3520.0 | 2023-09-08 | ||

| Enamine | EN300-28288513-0.05g |

benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |

2680674-63-7 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28288513-2.5g |

benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |

2680674-63-7 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28288513-5.0g |

benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |

2680674-63-7 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28288513-10.0g |

benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |

2680674-63-7 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28288513-1.0g |

benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |

2680674-63-7 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 |

benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

2680674-63-7 (benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量